Spacer Arm Hydrophobicity: C6 Alkyl vs. PEG-Based Linkers
6-Azido-hexylamine features a hydrophobic C6 alkyl spacer, in contrast to hydrophilic PEG-based linkers such as Azido-PEG6-amine [1]. The C6 alkyl chain confers increased membrane permeability and distinct solubility characteristics, which are critical for intracellular delivery applications. Azido-PEG6-amine, with a calculated LogP of -2.8 and high aqueous solubility (>100 mg/mL), is optimized for extracellular or systemic applications where hydrophilicity is paramount . 6-Azido-hexylamine exhibits a LogP of 1.968, indicating significantly higher hydrophobicity and preferential partitioning into lipid membranes [2].
| Evidence Dimension | Hydrophobicity (LogP) and Spacer Type |
|---|---|
| Target Compound Data | LogP = 1.968; C6 alkyl spacer |
| Comparator Or Baseline | Azido-PEG6-amine: LogP = -2.8; PEG6 spacer |
| Quantified Difference | ΔLogP = 4.77 |
| Conditions | Calculated partition coefficient (LogP) values from chemical databases |
Why This Matters
The choice between a hydrophobic alkyl spacer and a hydrophilic PEG spacer dictates conjugate solubility, biodistribution, and membrane permeability, directly impacting experimental design in cell biology and drug delivery.
- [1] 6-Azido-hexylamine Product Information. TargetMol, Cat. No. T40434, CAS 349553-73-7. View Source
- [2] 6-Azido-hexylamine Physicochemical Properties. InvivoChem, CAS 349553-73-7. View Source
